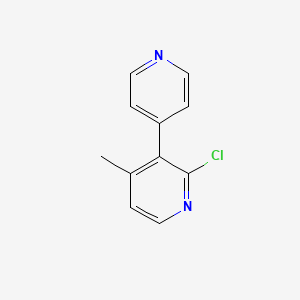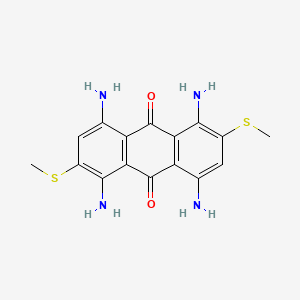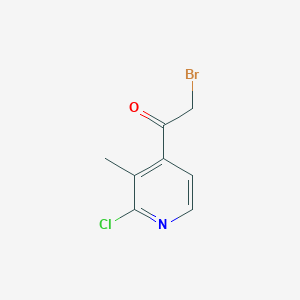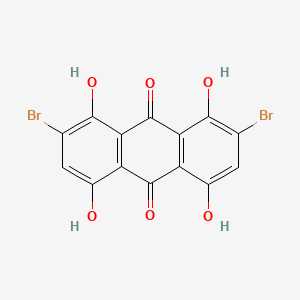
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields, including dye manufacturing and medicinal chemistry. This compound is characterized by the presence of bromine atoms at positions 2 and 7, and hydroxyl groups at positions 1, 4, 5, and 8 on the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply. The scalability of the bromination reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups can participate in redox reactions, leading to the formation of quinones or hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,7-diamino-1,4,5,8-tetrahydroxyanthracene-9,10-dione or 2,7-dithiol-1,4,5,8-tetrahydroxyanthracene-9,10-dione can be formed.
Oxidation Products: Quinones or hydroquinones.
Reduction Products: Reduced forms of the anthraquinone core.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is primarily related to its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxyl groups can participate in redox cycling, generating reactive oxygen species that induce oxidative stress in cells . These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Lacks bromine atoms, making it less reactive in nucleophilic substitution reactions.
2,3-Dibromoanthracene-1,4-dione: Similar bromination pattern but different hydroxyl group positions, leading to distinct chemical properties.
Uniqueness
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88318-13-2 |
|---|---|
Molekularformel |
C14H6Br2O6 |
Molekulargewicht |
430.00 g/mol |
IUPAC-Name |
2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O6/c15-3-1-5(17)7-9(11(3)19)14(22)10-8(13(7)21)6(18)2-4(16)12(10)20/h1-2,17-20H |
InChI-Schlüssel |
ZTBQQQKRCFRAKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C(=CC(=C3O)Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



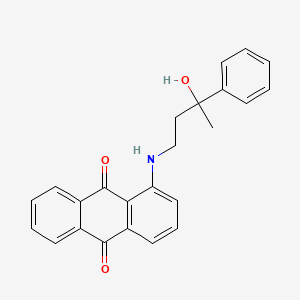

![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
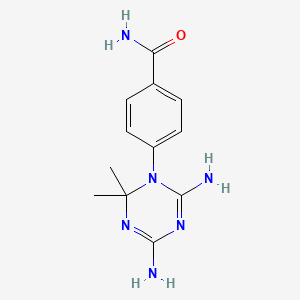

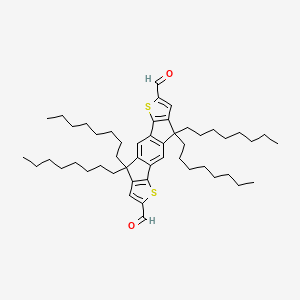
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
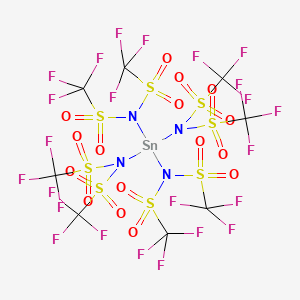

![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
